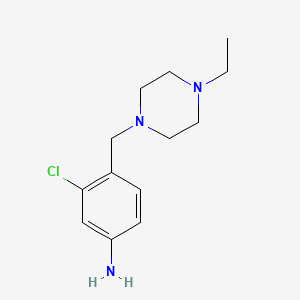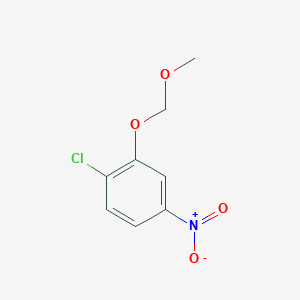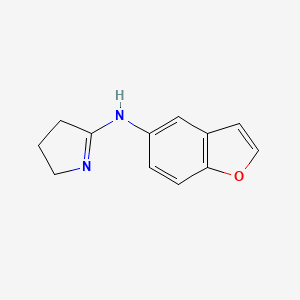
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a pyrimidine ring, an indole moiety, and an oxadiazole ring. These structural components are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be formed through Fischer indole synthesis.
Pyrimidine Ring Introduction: The pyrimidine ring can be introduced via a condensation reaction with appropriate reagents.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the pyrimidine ring.
Substitution: Various substitution reactions can occur, especially on the pyrimidine and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine would depend on its specific biological target. Generally, compounds with these structural features can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine may confer unique properties, such as specific electronic characteristics or biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H10N6O |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H10N6O/c15-14-20-19-13(21-14)8-2-3-11-9(6-8)10(7-18-11)12-16-4-1-5-17-12/h1-7,18H,(H2,15,20) |
InChI Key |
FKOFSCFFWGHTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CNC3=C2C=C(C=C3)C4=NN=C(O4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


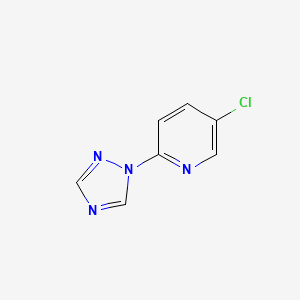
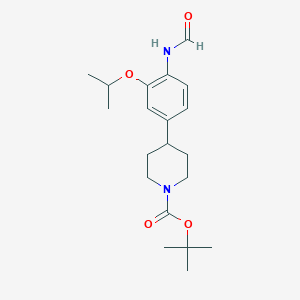
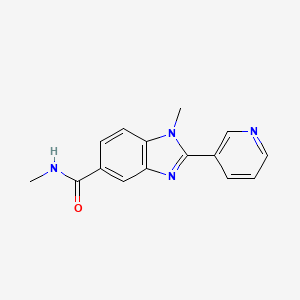

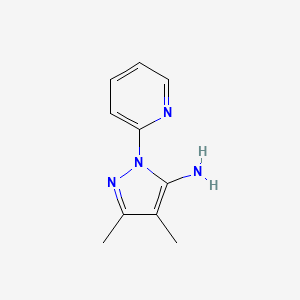
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
